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molecular formula C7H7NO2S B3030154 [1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol CAS No. 872714-71-1

[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol

Cat. No. B3030154
M. Wt: 169.20
InChI Key: QJTBGQTVACLGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

To a solution of 6-(hydroxymethyl)-4-mercapto-3-pyridinol (500 mg, 3.2 mmol) in anhydrous DMF, potassium carbonate was added. The reaction mixture was stirred for 10 minutes and dibromomethane (0.44 mL, 6.4 mmol) was added. The reaction mixture was stirred at 70° C. for 18 hours under an argon atmosphere. DMF was removed in vacuo and the residue was partitioned between 5% MeOH in dichloromethane and water. The aqueous layer was extracted several times with 5% methanol in dichloromethane. The combined organic extracts were dried over magnesium sulfate and evaporated under vacuum. The residue was chromatographed on silica gel eluting with 3-5% methanol in dichloromethane to afford the product as a solid (381 mg, 70%); MS (+ve ion electrospray) m/z 170 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[C:5]([SH:10])[CH:4]=1.Br[CH2:12]Br>CN(C=O)C.C(=O)([O-])[O-].[K+].[K+]>[S:10]1[C:5]2[CH:4]=[C:3]([CH2:2][OH:1])[N:8]=[CH:7][C:6]=2[O:9][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OCC1=CC(=C(C=N1)O)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
BrCBr

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 18 hours under an argon atmosphere
Duration
18 h
CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 5% MeOH in dichloromethane and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several times with 5% methanol in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 3-5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1COC=2C=NC(=CC21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 381 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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